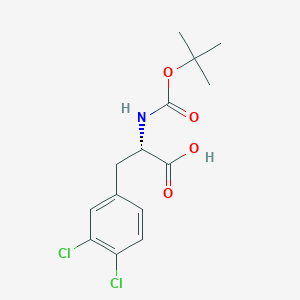

Boc-3,4-dichloro-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-3,4-dichloro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-3,4-dichloro-L-phenylalanine can be synthesized by reacting 3,4-dichloro-L-phenylalanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Boc-3,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Substitution Reactions: Products depend on the substituent introduced.

Deprotection Reactions: The major product is 3,4-dichloro-L-phenylalanine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Key Role : Boc-3,4-dichloro-L-phenylalanine serves as a crucial building block in the synthesis of peptides. The presence of the Boc group enhances stability and reactivity during peptide formation, making it particularly valuable in pharmaceutical applications.

Applications :

- Pharmaceutical Industry : Used to create stable peptide drugs with improved efficacy.

- Research : Facilitates the study of peptide interactions and functions in biological systems.

Drug Development

Unique Properties : The structural characteristics of this compound allow for modifications that can enhance the therapeutic potential of drug candidates.

Applications :

- Targeted Therapies : Its ability to modify drug molecules makes it useful in designing treatments for diseases such as cancer and diabetes.

- Dipeptidyl Peptidase IV Inhibition : This compound acts as an inhibitor of DPP-IV, which is crucial for regulating blood glucose levels by increasing incretin hormone levels like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Biochemical Research

This compound is instrumental in understanding enzyme-substrate interactions and protein dynamics.

Applications :

- Enzyme Activity Studies : Used to investigate the mechanisms of enzymes such as DPP-IV.

- Protein Interaction Studies : Helps elucidate biological pathways and potential therapeutic targets.

Analytical Chemistry

This compound is utilized in developing analytical methods for quantifying amino acids and peptides.

Applications :

- Quality Control in Pharmaceuticals : Essential for ensuring the purity and concentration of peptide-based drugs.

- Detection Methods : Employed in various assays to monitor peptide synthesis and degradation.

Material Science

This compound can be incorporated into polymeric materials, enhancing their properties for specific applications.

Applications :

- Drug Delivery Systems : Improves the performance of biomaterials used in targeted drug delivery.

- Biomaterials Development : Contributes to creating materials with tailored properties for medical applications.

Comparative Analysis with Related Compounds

The following table summarizes this compound alongside other related compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-L-phenylalanine | A simpler derivative without chlorine substituents | Commonly used in peptide synthesis |

| Boc-D-phenylalanine | The D-enantiomer of phenylalanine | Different stereochemistry affects activity |

| Boc-L-3-chlorophenylalanine | Contains one chlorine atom | Less potent than Boc-DCl-Phe |

| Boc-L-threonine | An amino acid without chlorine atoms | Different functional properties |

Case Studies and Experimental Results

Research has demonstrated the efficacy of this compound through various experimental approaches:

- In Vitro Studies : These studies indicate that Boc-DCl-Phe effectively inhibits DPP-IV activity, leading to increased GLP-1 secretion from pancreatic cells. This suggests a mechanism through which it may improve glycemic control .

- Molecular Docking Studies : Simulations have shown how Boc-DCl-Phe binds to the active site of DPP-IV, providing insights into its inhibitory potency compared to other known inhibitors .

- Pharmacokinetic Studies : Preliminary investigations indicate favorable absorption characteristics for Boc-DCl-Phe, enhancing its potential as an oral medication for diabetes management .

Potential Side Effects and Considerations

While promising, caution is warranted regarding potential interactions with cytochrome P450 enzymes involved in drug metabolism. Inhibition of these enzymes could alter drug efficacy and safety profiles .

Mecanismo De Acción

The mechanism of action of Boc-3,4-dichloro-L-phenylalanine involves its incorporation into peptides during synthesis. The Boc group protects the amino group during the reaction, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group is removed to yield the final product .

Comparación Con Compuestos Similares

Similar Compounds

- Boc-2,4-dichloro-L-phenylalanine

- Boc-3,4-difluoro-L-phenylalanine

- Boc-3,4-dimethoxy-L-phenylalanine

Uniqueness

Boc-3,4-dichloro-L-phenylalanine is unique due to the presence of chlorine atoms at the 3 and 4 positions, which can influence the reactivity and stability of the compound. This makes it particularly useful in specific peptide synthesis applications where these properties are desired .

Actividad Biológica

Boc-3,4-dichloro-L-phenylalanine (Boc-DCl-Phe) is a synthetic amino acid derivative notable for its significant biological activity, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its chemical formula is C14H17Cl2NO4, with a molar mass of 334.2 g/mol. The following sections delve into its biological mechanisms, therapeutic applications, and relevant research findings.

Dipeptidyl Peptidase IV Inhibition

This compound primarily functions as a DPP-IV inhibitor. By inhibiting this enzyme, it increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in enhancing insulin secretion and regulating blood glucose levels, making Boc-DCl-Phe a potential therapeutic agent for diabetes management .

Interaction with Neurokinin Receptors

Research indicates that Boc-DCl-Phe also interacts with neurokinin receptors NK1 and NK2. These interactions are essential for understanding its broader biochemical effects, including modulating pathways related to glucose metabolism and insulin secretion.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

- Diabetes Management : As a DPP-IV inhibitor, it aids in controlling blood sugar levels and may be beneficial in treating type 2 diabetes.

- Peptide Synthesis : Its unique structure allows for the synthesis of peptides with specific biological activities, enhancing its utility in medicinal chemistry .

Comparative Analysis with Related Compounds

The following table summarizes Boc-DCl-Phe alongside other phenylalanine derivatives:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-L-phenylalanine | A simpler derivative without chlorine substituents. | Widely used in peptide synthesis without specific inhibition properties. |

| Boc-D-phenylalanine | The D-enantiomer of phenylalanine; used similarly. | Different stereochemistry affects biological activity. |

| Boc-L-3-chlorophenylalanine | Contains one chlorine atom; less potent than its dichloro counterpart. | Lower reactivity compared to Boc-DCl-Phe. |

| Boc-L-threonine | An amino acid used in similar synthetic routes but lacks chlorine atoms. | Different functional group properties influence reactivity. |

Case Studies and Experimental Results

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro experiments have demonstrated that Boc-DCl-Phe effectively inhibits DPP-IV activity, leading to increased GLP-1 secretion in pancreatic cells. This suggests a direct mechanism through which it may improve glycemic control .

- Molecular Docking Studies : Molecular docking simulations have illustrated how Boc-DCl-Phe binds to the active site of DPP-IV, providing insights into its inhibitory potency compared to other known inhibitors .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate that Boc-DCl-Phe has favorable absorption characteristics, which may enhance its efficacy as an oral medication for diabetes .

Potential Side Effects and Considerations

While promising, the use of this compound must be approached with caution due to potential interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Inhibition of these enzymes can lead to altered drug efficacy and safety profiles .

Propiedades

IUPAC Name |

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZIQCCPEDCGGN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.